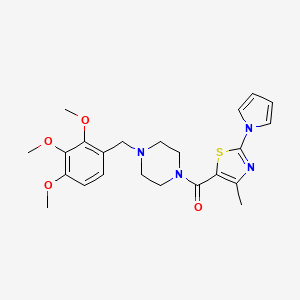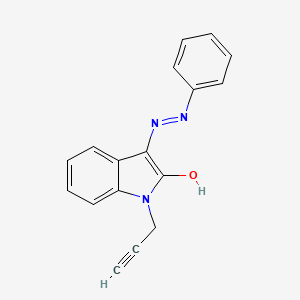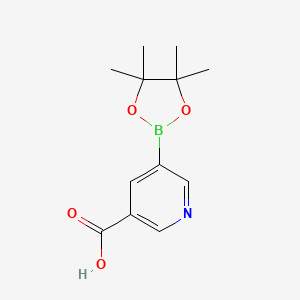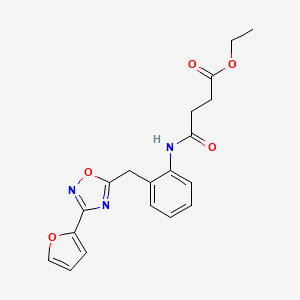
1-(3,4-difluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-difluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea is a useful research compound. Its molecular formula is C19H17F2N5O2 and its molecular weight is 385.375. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-difluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-difluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Electronic and Optical Properties
A study by Shkir et al. (2018) investigates the electronic and optical properties of a similar compound, focusing on its potential applications in nonlinear optics. The research highlights its high second and third harmonic generation values compared to standard urea, suggesting its use in optoelectronic device fabrications (Shkir et al., 2018).
Anticancer Properties
Research by Hafez and El-Gazzar (2020) explores novel pyridine derivatives, including urea derivatives, for their potential as anticancer agents. This study specifically focuses on their activity against various cancer cell lines, indicating the compound's relevance in cancer research (Hafez & El-Gazzar, 2020).
Molecular Structure and Vibrational Spectra
Rahmani et al. (2018) provide an analysis of the molecular structure, vibrational spectra, and thermodynamic investigations of a related compound. The study contributes to understanding the material's stability and reactivity, which can be critical in various scientific applications (Rahmani et al., 2018).
Synthesis and Crystal Structure
The synthesis and crystal structure of chlorfluazuron, a compound with structural similarities, are described by Cho et al. (2015). This research provides insights into the crystallography of such compounds, which is vital in drug design and material science (Cho et al., 2015).
Molecular Electrodynamics
Pichlmaier et al. (2009) study electron transfer across hydrogen bonds in ureapyrimidinedione-substituted vinyl ruthenium and osmium complexes. This research may inform the design of electrochemical systems and materials based on similar urea derivatives (Pichlmaier et al., 2009).
Cross-Coupling Reactions
Bardhan et al. (2009) describe the use of pyrimidines containing pyridotriazol-1-yloxy for oxidative palladium-catalyzed cross-coupling with arylboronic acids. This research is significant in the field of organic synthesis and pharmaceutical development (Bardhan et al., 2009).
Nonlinear Optical Single Crystal Growth
Menezes et al. (2014) discuss the synthesis, growth, and characterization of a novel organic nonlinear optical single crystal. The research shows the crystal's high second harmonic generation efficiency, suggesting its utility in nonlinear optical applications (Menezes et al., 2014).
ACAT Inhibitors
A study by Gelain et al. (2006) on ureidopyridazine derivatives as acyl-CoA:cholesterol acyltransferase inhibitors showcases the compound's potential in cholesterol management and treatment of related disorders (Gelain et al., 2006).
特性
IUPAC Name |
1-(3,4-difluorophenyl)-3-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N5O2/c20-15-3-2-14(12-16(15)21)24-19(28)23-8-1-11-26-18(27)5-4-17(25-26)13-6-9-22-10-7-13/h2-7,9-10,12H,1,8,11H2,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTUFYLQQWZPJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N1-(3-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2981974.png)
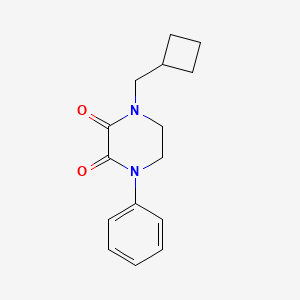
![3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2981977.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methoxyphenyl)benzamide](/img/structure/B2981978.png)
![2-[(Pyridin-3-yl)methoxy]pyrazine](/img/structure/B2981983.png)
![N-(2,4-dimethylphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2981984.png)
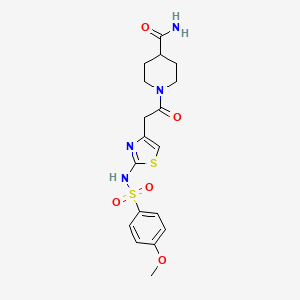
![3-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2981989.png)
